3-メチル-1,4-ジフェニル-1H-ピラゾール-5-オール

説明

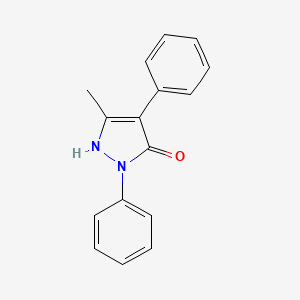

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals.

科学的研究の応用

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

作用機序

Target of Action

Some studies suggest that similar pyrazole derivatives have shown cytotoxic activity against several human cell lines . In particular, they have been found to be effective against colorectal RKO carcinoma cells .

Mode of Action

It has been observed that some derivatives of these compounds have good radical scavenging activity . This suggests that they might interact with their targets by neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells.

Biochemical Pathways

It has been reported that autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that these compounds might affect the pathways related to cell survival and programmed cell death.

Result of Action

The result of the action of these compounds is cytotoxic in nature. For instance, compound 3i, a derivative of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . This suggests that these compounds can effectively inhibit the growth of certain cancer cells.

生化学分析

Biochemical Properties

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with autophagy proteins, activating them as a survival mechanism . Additionally, this compound exhibits radical scavenging activity, which is indicative of its antioxidant properties . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol on cellular processes are profound. It has been demonstrated to be cytotoxic to several human cell lines, including colorectal carcinoma cells . This compound influences cell function by inducing apoptosis, a programmed cell death mechanism, primarily through the p53-mediated pathway . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit or activate enzyme activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cancer models, where it continues to induce apoptosis and inhibit cell proliferation over time .

Dosage Effects in Animal Models

The effects of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor size and improving survival rates in cancer models . At higher doses, it can have toxic effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives in the presence of a catalyst such as sodium acetate. This reaction is usually carried out at room temperature and yields high to excellent results . Another method involves the use of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which can be synthesized in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of efficient catalysts and solvent-free conditions are preferred to enhance yield and reduce environmental impact. The application of core-shell magnetic nanomaterials as catalysts is a promising approach for large-scale production .

化学反応の分析

Types of Reactions

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

類似化合物との比較

Similar Compounds

3-methyl-1-phenyl-1H-pyrazol-5-ol: A closely related compound with similar biological activities.

1,3-diphenyl-1H-pyrazol-4-yl: Another pyrazole derivative with notable anticancer properties.

Uniqueness

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol stands out due to its unique combination of methyl and diphenyl groups, which enhance its biological activity and make it a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its uniqueness .

生物活性

3-Methyl-1,4-diphenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and therapeutic potential.

- Molecular Formula : C16H14N2O

- Molecular Weight : 250.29 g/mol

- Structure : Characterized by a methyl group and two phenyl groups attached to the pyrazole ring.

3-Methyl-1,4-diphenyl-1H-pyrazol-5-ol exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Interaction : The compound interacts with several enzymes and proteins, influencing their activity. It has been shown to inhibit enzymes involved in cancer cell proliferation and activate autophagy proteins as a survival mechanism.

- Cytotoxic Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines. For instance, a derivative showed an IC50 value of 6.2±0.6 µM against RKO cells.

- Antioxidant Properties : The compound displays radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells.

Biological Activities

The biological activities of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol include:

- Anticancer Activity : Significant research has focused on its ability to inhibit cancer cell growth across various types, including colorectal and breast cancers. It has been noted for inducing apoptosis in cancer cells through caspase activation and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : In vitro studies indicate that it possesses anti-inflammatory properties, potentially useful in managing inflammatory diseases .

Anticancer Evaluation

A study investigated the anticancer effects of several pyrazole derivatives, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol. The findings revealed that these compounds could effectively inhibit the proliferation of breast cancer cell lines (such as MDA-MB-231) and colorectal cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Methyl-Derivative | RKO | 6.2±0.6 | Apoptosis via caspase activation |

| Pyrazole Derivative | MDA-MB-231 | 10 | Microtubule destabilization |

Antioxidant Activity

Research has indicated that 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol acts as a potent antioxidant. It scavenges free radicals effectively, contributing to cellular protection against oxidative damage .

特性

IUPAC Name |

5-methyl-2,4-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFVSEKKXOPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350419, DTXSID10902283 | |

| Record name | 11E-408S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1520 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79481-69-9 | |

| Record name | 11E-408S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。